Tovophyllin A

Description

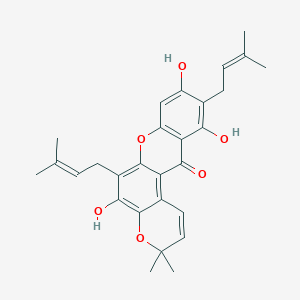

Structure

3D Structure

Properties

CAS No. |

40738-44-1 |

|---|---|

Molecular Formula |

C28H30O6 |

Molecular Weight |

462.53 |

IUPAC Name |

5,9,11-trihydroxy-3,3-dimethyl-6,10-bis(3-methylbut-2-enyl)pyrano[3,2-a]xanthen-12-one |

InChI |

InChI=1S/C28H30O6/c1-14(2)7-9-16-19(29)13-20-22(23(16)30)25(32)21-17-11-12-28(5,6)34-27(17)24(31)18(26(21)33-20)10-8-15(3)4/h7-8,11-13,29-31H,9-10H2,1-6H3 |

SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C(=C4C(=C3C2=O)C=CC(O4)(C)C)O)CC=C(C)C)O)C |

Synonyms |

5,9,11-Trihydroxy-3,3-dimethyl-6,10-bis(3-methyl-2-buten-1-yl)pyrano[3,2-a]xanthen-12(3H)-one |

Origin of Product |

United States |

Isolation and Characterization Methodologies of Tovophyllin a

The journey from a natural source to a pure, identifiable compound involves a multi-step process of extraction and purification. For Tovophyllin A, these methods are critical for obtaining a sample suitable for structural analysis.

Extraction and Purification Techniques from Natural Sources

This compound is primarily sourced from the pericarp of fruits from the Garcinia genus, such as Garcinia mangostana and Garcinia xipshuanbannaensis. nih.govijprajournal.com The initial step in its isolation involves the extraction of the compound from the dried and ground plant material.

The extraction of this compound typically begins with the use of organic solvents. A common procedure involves the maceration or extraction of the dried pericarp of Garcinia mangostana with ethanol (B145695). frontiersin.org This crude ethanol extract is then subjected to further partitioning. A widely used method involves partitioning the crude extract between methylene (B1212753) chloride and water. frontiersin.org The methylene chloride fraction, which contains compounds of intermediate polarity like this compound, is then collected for further purification. frontiersin.org Other solvents such as methanol (B129727), ethyl acetate (B1210297), and n-hexane have also been utilized in the extraction of xanthones from Garcinia species. acs.orgcaldic.com The choice of solvent is crucial as it determines the efficiency of extraction of different types of xanthones based on their polarity. caldic.com

Following initial solvent extraction, chromatographic techniques are indispensable for the isolation of pure this compound from the complex mixture of phytochemicals. Repeated column chromatography is a primary method used for purification. acs.orgmdpi.com

Commonly used chromatographic methods include:

Silica (B1680970) Gel Column Chromatography: This technique separates compounds based on their polarity. A portion of the methylene chloride-soluble extract is subjected to a silica gel column, often using a gradient of solvents such as n-hexane and ethyl acetate to elute fractions of increasing polarity. acs.orgdoc-developpement-durable.org

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography method is also employed, particularly for separating compounds based on their molecular size. frontiersin.org

Fractions collected from these chromatographic steps are monitored by thin-layer chromatography (TLC) to identify those containing this compound. frontiersin.orgtandfonline.com Fractions with similar TLC profiles are combined and may undergo further rounds of chromatography until pure this compound is obtained. acs.orgdoc-developpement-durable.org

Spectroscopic and Spectrometric Elucidation of this compound Structure

Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of powerful spectroscopic and spectrometric techniques. mdpi.comresearchgate.netresearchgate.net These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. mdpi.comtandfonline.comresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to piece together the molecule's intricate structure. tandfonline.com

¹H-NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environments.

¹³C-NMR (Carbon-13 NMR): This method reveals the number and types of carbon atoms present in the structure. mdpi.comresearchgate.net

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure. tandfonline.com

The structural assignment of this compound is confirmed by comparing its NMR data with previously reported values in the scientific literature. frontiersin.orgmdpi.com

Table 1: Selected NMR Spectral Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent used)

| Atom | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| C-1 | 161.7 | |

| C-2 | 102.8 | |

| C-3 | 163.0 | |

| C-4 | 93.9 | 6.24 (s) |

| C-4a | 156.9 | |

| C-5 | 143.7 | |

| C-5a | 137.9 | |

| C-6 | 111.7 | 6.79 (s) |

| C-7 | 155.1 | |

| C-8 | 108.9 | |

| C-8a | 154.6 | |

| C-1' | 21.5 | 3.32 (d, 7.2) |

| C-2' | 122.1 | 5.22 (t, 7.2) |

| C-3' | 131.2 | |

| C-4' | 25.7 | 1.83 (s) |

| C-5' | 17.9 | 1.67 (s) |

| C-1'' | 28.1 | 4.09 (d, 6.7) |

| C-2'' | 122.9 | 5.18 (t, 6.7) |

| C-3'' | 131.8 | |

| C-4'' | 25.9 | 1.77 (s) |

| C-5'' | 18.2 | 1.67 (s) |

| 1-OH | 13.72 (s) |

Data compiled from published research. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound. mdpi.comtandfonline.com This technique measures the mass-to-charge ratio of the molecule with very high accuracy, allowing for the unambiguous determination of its elemental composition. tandfonline.com The molecular formula for this compound has been established as C₂₈H₃₀O₆. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of key functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups of the xanthone (B1684191) core, and carbon-carbon double bonds (C=C) within the aromatic rings and prenyl side chains. researchgate.netcaldic.comdergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characteristic of the xanthone chromophore and is influenced by the substitution pattern on the aromatic rings. researchgate.netcaldic.com The absorption maxima provide insights into the electronic transitions within the molecule.

X-ray Crystallography for Structural Confirmation

For xanthones isolated from Garcinia species, obtaining crystals of sufficient quality for X-ray diffraction can be challenging, which historically has limited the availability of crystal structures for every identified compound. caldic.com However, the structural elucidation of numerous related xanthones has been successfully achieved using this technique, solidifying its importance in the characterization of this class of compounds. acs.orgmdpi.com The structures of many novel xanthones are confirmed by comparing their spectroscopic data to known compounds and are often finalized through single-crystal X-ray analysis. acs.orgmdpi.comnih.gov

Table 1: Illustrative Crystallographic Data for a Related Xanthone (7-O-demethyl mangostanin)

This table presents the single-crystal X-ray diffraction data for 7-O-demethyl mangostanin, a xanthone isolated from Garcinia mangostana. This data is representative of the information obtained during the crystallographic analysis of such compounds.

| Parameter | Value |

| Empirical Formula | C₂₃H₂₂O₆·C₃H₆O |

| Formula Weight | 452.48 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (CuKα) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 6.1328(5) Å, α = 90.00° |

| b = 19.7854(13) Å, β = 90.00° | |

| c = 18.1183(13) Å, γ = 90.00° | |

| Volume | 2198.5(3) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | Not Reported |

| Absorption Coefficient | 0.816 mm⁻¹ |

| Reflections Collected | 10923 |

| Independent Reflections | 3497 [R(int) = 0.1292] |

| Final R indices [I>2σ(I)] | R₁ = 0.1121, wR₂ = 0.2686 |

| R indices (all data) | R₁ = 0.1670, wR₂ = 0.3160 |

Data sourced from a study on xanthones from the pericarp of Garcinia mangostana. mdpi.com

Biosynthetic Pathways of Tovophyllin a

General Xanthone (B1684191) Biosynthesis Overview in Plants

In higher plants, the core structure of xanthones is assembled through a mixed pathway that combines intermediates from two major metabolic routes: the shikimate pathway and the acetate-malonate pathway. researchgate.netmdpi.com This process culminates in a key cyclization reaction to form the characteristic tricyclic dibenzo-γ-pyrone scaffold of xanthones. frontiersin.orgnih.govmdpi.com

The biosynthesis of xanthones begins with the shikimate pathway, a fundamental route in plants and microorganisms for the production of aromatic amino acids and other key metabolites. frontiersin.orgmdpi.com This pathway provides one of the two aromatic rings (Ring B) of the xanthone structure. mdpi.com Depending on the plant family, the pathway can proceed in two different ways:

L-phenylalanine-dependent pathway: Observed in families like Hypericaceae, this route utilizes the amino acid L-phenylalanine, which is itself a product of the shikimate pathway. frontiersin.orgnih.gov

L-phenylalanine-independent pathway: In families such as Gentianaceae, the pathway branches off earlier, using shikimate to produce precursors like 3-hydroxybenzoic acid directly, without involving L-phenylalanine. frontiersin.orgnih.gov

Both routes ultimately generate a benzoyl-CoA derivative, which serves as a starter molecule for the subsequent condensation step. mdpi.comnih.gov

The next critical stage involves the formation of a benzophenone (B1666685) intermediate. This is achieved through the action of the enzyme benzophenone synthase (BPS), which catalyzes the condensation of the shikimate-derived benzoyl-CoA unit with three molecules of malonyl-CoA from the acetate-malonate pathway. mdpi.comnih.gov This series of reactions forms the second aromatic ring (Ring A) and results in an open-chain polyketide that cyclizes to form a benzophenone scaffold. mdpi.comfrontiersin.org

Subsequent enzymatic modifications, such as hydroxylation by cytochrome P450 monooxygenases, lead to the formation of a central intermediate, 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.govmdpi.com This molecule is the direct precursor to the core xanthone structure.

The final step in forming the fundamental xanthone skeleton is a regioselective oxidative intramolecular coupling of the benzophenone intermediate. frontiersin.orgnih.gov This reaction is catalyzed by cytochrome P450 enzymes known as xanthone synthases. mdpi.comnih.gov The coupling involves the formation of a phenoxy radical, which then attacks the other aromatic ring, leading to the closure of the central pyrone ring (Ring C). mdpi.com

The regioselectivity of this cyclization determines which of the two primary xanthone core structures is formed:

1,3,5-trihydroxyxanthone (1,3,5-THX)

1,3,7-trihydroxyxanthone (1,3,7-THX)

These two compounds are the foundational precursors from which the vast diversity of naturally occurring xanthones, including Tovophyllin A, are derived through further enzymatic modifications. frontiersin.orgnih.govmdpi.com

Role of Benzophenone Intermediates

Proposed Biosynthetic Route to this compound

This compound is a complex, prenylated xanthone found in species such as Garcinia mangostana (mangosteen). frontiersin.orgresearchgate.netmdpi.com While the complete enzymatic pathway has not been fully elucidated, a plausible biosynthetic route can be proposed based on the general xanthone pathway and the biosynthesis of other related prenylated xanthones in Garcinia.

The biosynthesis of this compound is believed to start from the 1,3,7-trihydroxyxanthone (1,3,7-THX) core. frontiersin.orgnih.govmdpi.com The proposed sequence of modifications likely involves the following key steps:

Hydroxylation: The 1,3,7-THX scaffold undergoes hydroxylation at the C-6 position, catalyzed by a xanthone 6-hydroxylase (X6H), to form 1,3,6,7-tetrahydroxyxanthone . mdpi.comresearchgate.net This intermediate is a crucial branch point for the synthesis of many complex xanthones in mangosteen, including α-mangostin. mdpi.com

First Prenylation: An aromatic prenyltransferase (aPT) enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the xanthone core. For the formation of this compound, this first prenylation is proposed to occur at the C-8 position.

Second Prenylation: A second prenylation event, catalyzed by another or the same prenyltransferase, occurs at the C-2 position of the xanthone nucleus. The result is a diprenylated intermediate.

Cyclization and Oxidation: One of the prenyl groups undergoes cyclization and oxidation to form a dihydrofuran or related ring structure, a common feature in many complex xanthones.

Methylation: The final step is likely a methylation event, where an O-methyltransferase (OMT) transfers a methyl group to one of the hydroxyl groups on the xanthone scaffold to yield the final this compound structure.

This proposed pathway highlights the modular nature of xanthone biosynthesis, where a core scaffold is systematically decorated by a series of tailoring enzymes (hydroxylases, prenyltransferases, methyltransferases) to generate a diverse array of natural products. nih.gov The specific sequence and regioselectivity of these enzymes in Garcinia mangostana ultimately dictates the formation of this compound and its related isomers.

Data Tables

Table 1: Key Intermediates in General Xanthone Biosynthesis

| Intermediate Compound | Role in Pathway | Origin Pathway(s) |

|---|---|---|

| Shikimic Acid | Primary Precursor | Shikimate Pathway |

| L-phenylalanine | Precursor for Ring B (in some plants) | Shikimate Pathway |

| 3-Hydroxybenzoic Acid | Precursor for Ring B (in some plants) | Shikimate Pathway |

| Malonyl-CoA | Building blocks for Ring A | Acetate-Malonate Pathway |

| 2,3′,4,6-Tetrahydroxybenzophenone | Central Benzophenone Intermediate | Mixed Shikimate/Acetate (B1210297) |

| 1,3,5-Trihydroxyxanthone | Core Xanthone Scaffold | Oxidative Coupling |

Table 2: Proposed Precursors in this compound Biosynthesis

| Precursor Compound | Proposed Modification Step | Resulting Intermediate/Product |

|---|---|---|

| 1,3,7-Trihydroxyxanthone | Hydroxylation at C-6 | 1,3,6,7-Tetrahydroxyxanthone |

| 1,3,6,7-Tetrahydroxyxanthone | Prenylation at C-8 | 8-prenyl-1,3,6,7-tetrahydroxyxanthone |

| 8-prenyl-1,3,6,7-tetrahydroxyxanthone | Prenylation at C-2 | Diprenylated Xanthone Intermediate |

Chemical Synthesis Approaches to Tovophyllin a and Analogues

Total Synthesis Strategies for Tovophyllin A

While the provided search results focus heavily on the total synthesis of Tovophyllin B, a closely related natural product, the strategies detailed offer significant insight into the probable approaches for this compound. The synthesis of these complex xanthones is a formidable challenge, and research groups have developed convergent strategies to construct the core structure.

A notable synthesis, accomplished by the Nicolaou group for Tovophyllin B, provides a blueprint for accessing these molecules. nih.govnih.gov Their approach is retrosynthetically dissected into key building blocks, which are then coupled and cyclized to form the final product.

Key strategic elements likely applicable to this compound synthesis include:

Convergent Strategy: The synthesis begins with the preparation of two advanced fragments that are later joined. For Tovophyllin B, these were a benzaldehyde (B42025) derivative and a benzopyran derivative. nih.gov

Lithium-Mediated Coupling: A crucial carbon-carbon bond-forming step involves the coupling of a lithiated aryl species with an aldehyde, demonstrating a powerful method for connecting complex aromatic fragments. nih.gov

Dehydrative Cyclizations: The formation of the central xanthone (B1684191) core and other heterocyclic rings often relies on intramolecular condensation reactions that eliminate water. nih.govnih.gov

Electrocyclization: A 6π electrocyclization reaction serves as a key final step to forge one of the heterocyclic rings in the caged structure of Tovophyllin B. nih.govnih.gov

The general pathway involves building a bisaryl ketone intermediate, which then undergoes cyclization to form the xanthone core. Subsequent functionalization, such as prenylation, and further cyclizations complete the complex polycyclic system. nih.gov

Table 1: Key Reactions in a Representative Polycyclic Xanthone Synthesis (based on Tovophyllin B)

| Step | Reaction Type | Reactants | Key Reagents | Product | Purpose |

| 1 | O-propargylation & Claisen Rearrangement | Phenol derivative, Methyl 2-methyl-3-yn-2-yl carbonate | DBU, CuCl₂ | 2,2-dimethylchromene intermediate | Construction of the benzopyran fragment. nih.gov |

| 2 | Lithiation & Aldehyde Addition | Benzopyran derivative, Benzaldehyde derivative | n-BuLi | Diaryl methanol (B129727) intermediate | Coupling of the two main building blocks. nih.gov |

| 3 | Oxidation | Diaryl methanol intermediate | Dess-Martin periodinane | Bisaryl ketone intermediate | Formation of the ketone for subsequent cyclization. nih.gov |

| 4 | Aldol-type reaction & Dehydration | Xanthone intermediate, Prenal | CaO | Prenylated xanthone | Introduction of the prenyl group. nih.gov |

| 5 | 6π Electrocyclization | Prenylated xanthone intermediate | Silica (B1680970) gel | Tovophyllin B | Formation of the final pyran ring. nih.gov |

The work by research groups such as Porco and Pettus on other complex natural products also highlights advanced synthetic methods that could be adapted for this compound. nih.govbu.eduorcid.org These often involve novel cascade reactions and strategies for achieving skeletal diversity. bu.edu

Synthetic Methods for this compound Derivatives and Analogues

The synthesis of derivatives and analogues of natural products like this compound is crucial for exploring structure-activity relationships (SAR). nih.govresearchgate.net Synthetic chemists modify the core structure to create new compounds with potentially improved properties.

Methods for creating derivatives of related xanthones, such as α-Mangostin, provide a clear precedent. acs.org These strategies often involve:

Cyclization: The prenyl groups on the xanthone scaffold can be cyclized to form additional rings, altering the molecule's conformation and properties. For instance, α-Mangostin was cyclized to reduce its cytotoxicity. acs.org

Functional Group Transformation: Hydroxyl groups on the xanthone core are common handles for modification. They can be reacted with various reagents to add new functional groups. A key example is the reaction of a hydroxyl group with different isocyanates to produce a series of carbamate (B1207046) derivatives. acs.org

Alkylation and Acylation: The phenolic hydroxyls can be alkylated or acylated to explore the effect of these substituents on biological activity.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been applied to the synthesis of prenylated xanthone derivatives to accelerate reaction times and improve yields. researchgate.net

Heterogeneous Catalysis: The use of solid catalysts like Montmorillonite K10 Clay offers a greener and more efficient alternative for transformations such as prenylation. researchgate.net

The goal of these synthetic modifications is often to fine-tune the molecule's biological activity, reduce toxicity, or improve its pharmacological profile. acs.org The synthesis of analogues allows for a systematic study of which parts of the molecule are essential for its function. researchgate.net

Regioselective and Stereoselective Synthetic Challenges

The synthesis of complex molecules like this compound is fraught with challenges related to controlling the precise arrangement of atoms in three-dimensional space.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. numberanalytics.commasterorganicchemistry.comyoutube.com In the context of this compound synthesis:

Prenylation: Attaching prenyl groups to the xanthone core at specific positions is a major regioselective challenge. The xanthone nucleus has several potential sites for electrophilic substitution, and directing the incoming prenyl group to the correct carbon atom requires careful choice of substrates, protecting groups, and reaction conditions.

Cyclization: When forming the caged structure, intramolecular reactions must be controlled to ensure the formation of the correct ring system. The regiochemical outcome is influenced by factors like steric hindrance and the electronic properties of the reacting groups. numberanalytics.com

Stereoselectivity involves controlling the formation of a specific stereoisomer. masterorganicchemistry.comchemistrydocs.commdpi.com Key challenges include:

Asymmetric Centers: this compound contains multiple stereogenic centers. Establishing the correct relative and absolute configuration of these centers during synthesis is a critical and difficult task.

Diastereofacial Selectivity: This challenge arises when a reagent can attack two different faces of a molecule, leading to different diastereomers. chemistrydocs.com For example, the addition of a nucleophile to a carbonyl group adjacent to a chiral center requires controlling the direction of attack to form the desired stereoisomer.

Conformational Control: The complex, caged structure of this compound means that the molecule's conformation can heavily influence the stereochemical outcome of reactions. Chemists often use rigid cyclic transition states to enforce a specific stereochemical result. chemistrydocs.com

Achieving high levels of both regioselectivity and stereoselectivity is essential for an efficient and successful total synthesis, preventing the formation of complex mixtures of isomers that are difficult to separate. numberanalytics.comchemistrydocs.com

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. acs.orgnih.gov While specific literature on green chemistry applications for this compound synthesis is not prominent, the principles can be applied to the synthesis of complex xanthones.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cascade reactions, where multiple bonds are formed in a single operation, are highly atom-economical.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. acs.org For example, using a catalytic amount of a base or metal for a reaction is preferable to using a full equivalent. The use of biocatalysts, such as enzymes, can offer high selectivity under mild, aqueous conditions. mdpi.com

Avoiding Protecting Groups: Protecting groups add steps to a synthesis (protection and deprotection) and generate waste. Developing synthetic routes that avoid their use, perhaps by using highly selective enzymatic transformations, is a key green objective. acs.org

Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. skpharmteco.com This includes exploring the use of water, supercritical CO₂, or solvent-free conditions. nih.gov

Energy Efficiency: Using methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating.

Applying these principles to the synthesis of a complex molecule like this compound is challenging. skpharmteco.com However, the development of more sustainable synthetic routes, for example using heterogeneous catalysts or biocatalysis for key steps like prenylation, represents an important future direction in the field. researchgate.netoiccpress.comdntb.gov.ua

Advanced Preclinical Investigations of Tovophyllin a Biological Activities

In Vitro Cellular and Molecular Mechanisms of Action

Tovophyllin A, a xanthone (B1684191) derived from the pericarp of Garcinia mangostana L., has demonstrated a range of beneficial biological activities in preclinical studies. nih.gov Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways associated with inflammation and oxidative stress. nih.govresearchgate.net

This compound exhibits significant anti-inflammatory properties by targeting critical inflammatory pathways and mediators. nih.govresearchgate.net

Research has shown that this compound can inhibit the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov this compound has been observed to suppress this activation, thereby downregulating the subsequent inflammatory cascade. researchgate.netnih.govdntb.gov.ua This inhibitory effect on NF-κB is a key component of its anti-inflammatory activity. nih.govfrontiersin.org

Table 1: Effect of this compound on NF-κB Pathway Regulation

| Finding | Model System | Key Outcome | Reference |

|---|---|---|---|

| Inhibition of NF-κB activation | Lipopolysaccharide (LPS)-induced acute lung injury in mice | Reduced activation of NF-κB | nih.govresearchgate.net |

| Downregulation of NF-κB pathways | Acetaminophen-induced hepatic damage | Protective effect through NF-κB downregulation | frontiersin.org |

| Therapeutic effects by inhibiting NF-κB expression | Hepatoprotective reagent studies | Upregulation of Nrf2 and inhibition of NF-κB | nih.gov |

A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines. mdpi.com this compound has been shown to significantly decrease the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net These cytokines are central mediators of the inflammatory response, and their overproduction can lead to tissue damage. thermofisher.commdpi.comfrontiersin.org Studies have demonstrated that treatment with this compound leads to a marked reduction in the immunoexpression and levels of TNF-α, IL-1β, and IL-6 in models of inflammation. nih.govresearchgate.net

Table 2: Modulation of Pro-inflammatory Cytokine Production by this compound

| Cytokine | Effect of this compound | Model System | Reference |

|---|---|---|---|

| TNF-α | Reduced immunoexpression and levels | LPS-induced acute lung injury in mice | nih.govresearchgate.net |

| IL-1β | Reduced immunoexpression and levels | LPS-induced acute lung injury in mice | nih.govresearchgate.net |

| IL-6 | Reduced immunoexpression and levels | LPS-induced acute lung injury in mice | nih.govresearchgate.net |

This compound has been observed to counteract the infiltration of inflammatory cells into tissues. nih.gov In a study on acute lung injury, this compound treatment led to a reduction in the total and differential cell counts in bronchoalveolar lavage fluid, indicating decreased immune cell recruitment to the lungs. nih.gov This effect is likely linked to its ability to suppress pro-inflammatory signals that attract immune cells to sites of inflammation. frontiersin.org Specifically, it has been noted to suppress neutrophil infiltration. frontiersin.org

Table 3: Effect of this compound on Immune Cell Infiltration

| Parameter | Effect of this compound | Model System | Reference |

|---|---|---|---|

| Inflammatory cell infiltration | Counteracted infiltration into lung tissue | LPS-induced acute lung injury in mice | nih.gov |

| Neutrophil infiltration | Suppressed infiltration into the liver | Acetaminophen-induced liver damage in mice | frontiersin.org |

In addition to its anti-inflammatory effects, this compound is a potent antioxidant that helps mitigate oxidative stress. nih.govresearchgate.netfrontiersin.org

A primary mechanism of this compound's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govfrontiersin.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. semanticscholar.org However, in response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the ARE and initiates the transcription of genes encoding antioxidant enzymes. mdpi.comalzdiscovery.org this compound has been shown to upregulate Nrf2 transcript levels, leading to an enhanced antioxidant defense. nih.gov This activation of the Nrf2 pathway plays a crucial role in protecting cells from oxidative damage. nih.govfrontiersin.org Studies have demonstrated that this compound's protective effects in models of liver injury are associated with its ability to activate Nrf2. dntb.gov.uafrontiersin.org

Table 4: Activation of Nrf2/ARE Signaling Pathway by this compound

| Finding | Model System | Key Outcome | Reference |

|---|---|---|---|

| Activation of Nrf2 | Acetaminophen-induced hepatotoxicity | Amelioration of liver damage | dntb.gov.ua |

| Upregulation of Nrf2 transcript levels | Hepatoprotective reagent studies | Therapeutic effects through Nrf2 upregulation | nih.gov |

| Protective effect via Nrf2 activation | Acetaminophen-induced hepatic damage | Downregulation of NF-κB and activation of Nrf2 | frontiersin.org |

Antioxidant and Oxidative Stress Mitigation

Modulation of Reactive Oxygen Species (ROS) and Lipid Peroxidation

Reactive oxygen species (ROS) are by-products of normal cellular metabolism, but their overproduction can lead to oxidative stress, a condition that damages cellular components like lipids, proteins, and DNA. frontiersin.orgnih.gov Lipid peroxidation is a key manifestation of this damage, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction that compromises membrane integrity and generates toxic by-products such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). frontiersin.orgmdpi.com

Preclinical studies have demonstrated that this compound possesses potent antioxidant activity by mitigating oxidative stress and lipid peroxidation. In a model of lipopolysaccharide (LPS)-induced acute lung injury, this compound administration was shown to suppress oxidative stress. researchgate.net Specifically, treatment with this compound significantly attenuated the levels of lipid peroxidative markers, including malondialdehyde and 4-hydroxynonenal, in lung tissues. researchgate.net This suggests that this compound can directly counteract the damaging effects of ROS on cellular lipids.

Table 1: Effect of this compound on Markers of Lipid Peroxidation and Endogenous Antioxidants This table is interactive. You can sort and filter the data.

| Parameter | Model | Observation | Finding |

|---|---|---|---|

| Malondialdehyde (MDA) | LPS-Induced Lung Injury | Attenuated levels | Significant reduction compared to LPS group. researchgate.net |

| 4-Hydroxynonenal (4-HNE) | LPS-Induced Lung Injury | Attenuated levels | Significant reduction compared to LPS group. researchgate.net |

| Superoxide (B77818) Dismutase (SOD) | LPS-Induced Lung Injury | Enhanced activity | Significantly boosted compared to LPS group. researchgate.net |

Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione)

The body possesses a sophisticated defense system of endogenous antioxidant enzymes to neutralize ROS and maintain redox homeostasis. mdpi.commdpi.com Key components of this system include superoxide dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and the glutathione (B108866) system, which is crucial for detoxifying hydrogen peroxide and other harmful compounds. mdpi.comxiahepublishing.com

Research indicates that this compound not only directly scavenges ROS but also bolsters these endogenous defense mechanisms. In the same study on LPS-induced lung injury, this compound treatment enhanced the activity of crucial endogenous antioxidants. researchgate.net The levels of both superoxide dismutase and reduced glutathione (GSH) were markedly boosted in lung tissues following administration of this compound, demonstrating its ability to reinforce the cellular antioxidant shield. researchgate.net

Neuroprotective Effects and Associated Pathways

This compound, a xanthone extracted from Garcinia mangostana, has been identified as a compound with beneficial potential in the context of neurodegenerative diseases. frontiersin.orgnih.gov Studies have focused on its protective effects on dopaminergic neurons, which are progressively lost in conditions like Parkinson's disease. frontiersin.orgresearchgate.net In preclinical models, this compound has been shown to be a powerful cytoprotective agent for these neurons. frontiersin.orgnih.gov

Akt/GSK3β Signaling Cascade Activation

A critical mechanism underlying the neuroprotective action of this compound involves the modulation of the Akt/GSK3β signaling pathway. frontiersin.orgnih.gov The PI3K/Akt pathway is essential for promoting neuron survival, proliferation, and differentiation. nih.govfrontiersin.org Akt, a key kinase in this cascade, can phosphorylate and thereby inactivate Glycogen (B147801) Synthase Kinase-3β (GSK-3β). frontiersin.orgresearchgate.net The inhibition of GSK-3β is strongly associated with reduced apoptosis and enhanced neuronal survival. frontiersin.orgnih.gov

In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), administration of this compound led to an increased phosphorylation of both Akt and GSK-3β in the brain. frontiersin.orgnih.gov This activation of the pro-survival Akt/GSK-3β cascade is believed to be directly related to the observed protective effects on dopaminergic neurons. frontiersin.orgnih.gov

Attenuation of Neuronal Apoptosis

Apoptosis, or programmed cell death, is a key process in the loss of neurons in neurodegenerative disorders. ajol.infojax.org this compound has demonstrated a significant ability to counteract this process. In in-vitro models of Parkinson's disease using neurotoxins like 1-methyl-4-phenyl pyridinium (B92312) (MPP+) and paraquat, this compound treatment markedly reduced apoptotic cell death in primary cortical neurons. frontiersin.orgnih.gov This anti-apoptotic effect is a direct consequence of its influence on signaling pathways, particularly the Akt/GSK-3β cascade, where the inhibition of GSK-3β is known to reduce apoptosis. frontiersin.orgnih.gov

Enzyme Inhibition Studies (e.g., α-amylase inhibition)

Beyond its antioxidant and neuroprotective roles, this compound has been investigated for its potential as an enzyme inhibitor. One key area of study is its effect on α-amylase, a primary enzyme responsible for the digestion of carbohydrates. nih.govfrontiersin.org The inhibition of α-amylase is a therapeutic strategy for managing postprandial hyperglycemia, a key concern in type II diabetes. nih.govmdpi.com

Metabolites from Garcinia mangostana, the source of this compound, have been widely assessed for their α-amylase inhibitory potential. nih.govdntb.gov.ua In a large-scale computational and in-vitro screening of 40 compounds from this plant, this compound was evaluated for its ability to inhibit α-amylase. researchgate.net While other compounds from the same source showed more potent activity, the inclusion of this compound in these screenings highlights its recognition as a bioactive molecule with potential in this area. researchgate.net The reference inhibitor used in such studies is often acarbose. nih.gov

Table 2: Summary of Investigated Biological Activities of this compound

| Biological Activity | Target/Pathway | Model System | Key Finding |

|---|---|---|---|

| Neuroprotection | Dopaminergic Neurons | In-vitro (MPP+, Paraquat) & In-vivo (MPTP) | Reduced neuronal loss and behavioral dysfunction. frontiersin.orgnih.gov |

| Signal Modulation | Akt/GSK3β Pathway | In-vivo (MPTP mouse model) | Increased phosphorylation (activation) of Akt and inactivation of GSK3β. frontiersin.orgnih.gov |

| Anti-Apoptosis | Neuronal Apoptosis | In-vitro (Primary cortical neurons) | Significantly reduced apoptotic cell death. frontiersin.orgnih.gov |

| Enzyme Inhibition | α-amylase | In-silico / In-vitro screening | Investigated as a potential α-amylase inhibitor among other xanthones. researchgate.net |

Cellular Proliferation and Apoptosis Mechanisms in Disease Models

This compound, a xanthone compound isolated from the pericarp of Garcinia mangostana, has demonstrated significant effects on cellular proliferation and apoptosis in various disease models. Its cytotoxic potential has been particularly noted in cancer cell lines, while its anti-apoptotic properties have been observed in neurodegenerative disease models.

In cancer research, this compound has shown potent cytotoxic activity. Studies on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines revealed that this compound induces cell death with IC50 values of 6.1 µM and 2.2 µM, respectively. researchgate.netdntb.gov.ua This cytotoxic effect is closely linked to the induction of apoptosis, a form of programmed cell death crucial for eliminating damaged or cancerous cells. The apoptotic mechanism of this compound is suggested to involve the activation of the intrinsic or mitochondrial pathway. This is supported by findings indicating the activation of key executioner enzymes, caspase-9 and caspase-3. sci-hub.se The process of apoptosis is characterized by a cascade of molecular events, including the activation of initiator caspases (like caspase-9) which in turn activate executioner caspases (like caspase-3), leading to the systematic dismantling of the cell. wou.edunih.gov

The regulation of cellular proliferation is a tightly controlled process governed by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which drive the cell through the different phases of the cell cycle. khanacademy.orgkhanacademy.org Uncontrolled proliferation is a hallmark of cancer. While direct studies on this compound's effect on specific cell cycle proteins are limited, its ability to inhibit the proliferation of cancer cells suggests a potential interference with this regulatory machinery. researchgate.netdntb.gov.ua

Conversely, in the context of neurodegenerative diseases, this compound exhibits a protective role by inhibiting apoptosis. In in vitro models of Parkinson's disease using primary cortical neurons, this compound significantly reduced apoptotic cell death induced by neurotoxins such as 1-methyl-4-phenyl pyridinium (MPP+) and paraquat. sci-hub.selibretexts.org This neuroprotective effect is attributed to its ability to modulate the Akt/GSK-3β signaling pathway. sci-hub.selibretexts.org The Akt kinase is a critical component of cell survival pathways, and its activation leads to the phosphorylation and inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in promoting apoptosis. sci-hub.selibretexts.org By increasing the phosphorylation of both Akt and GSK-3β, this compound effectively suppresses the apoptotic cascade in neurons. sci-hub.selibretexts.org Further evidence from related compounds suggests that the anti-apoptotic mechanism may also involve the modulation of Bcl-2 family proteins, with a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2. researchgate.net

Table 1: Cytotoxic and Anti-Apoptotic Activity of this compound

| Disease Model | Cell Line/System | Key Findings | Reported IC50/Effect | Reference |

|---|---|---|---|---|

| Breast Carcinoma | MCF-7 | Induces cytotoxic activity | IC50: 6.1 µM | researchgate.net, dntb.gov.ua |

| Lung Carcinoma | A549 | Induces cytotoxic activity | IC50: 2.2 µM | researchgate.net, dntb.gov.ua |

| Parkinson's Disease (in vitro) | Primary cortical neurons | Reduces apoptotic cell death induced by MPP+ and paraquat | Significant reduction in apoptosis | libretexts.org, sci-hub.se |

Receptor Binding and Ligand-Target Interactions

The specific receptor-level interactions of this compound are not yet fully elucidated. However, its biological activities strongly suggest engagement with intracellular signaling pathways, which are typically initiated by the binding of a ligand to a specific receptor. sigmaaldrich.com Molecules like this compound, which are classified as ligands, bind to specific recognition sites on macromolecules, thereby activating or inactivating cellular processes. sigmaaldrich.com

While direct binding to a specific cell surface receptor has not been demonstrated for this compound, studies on related xanthone compounds provide insights. For instance, a computational docking study showed that Tovophyllin B, a structurally similar xanthone, could interact with the Epidermal Growth Factor Receptor (EGFR). researchgate.net This suggests that xanthones possess the structural potential to bind to the active sites of protein receptors. The prenyl groups characteristic of many xanthones, including this compound, are thought to be crucial for cellular uptake and interaction with molecular targets. researchgate.net

The majority of evidence for this compound's interactions points towards intracellular targets rather than cell-surface receptors. Its modulation of the NF-κB and Akt/GSK-3β signaling pathways indicates that it interacts with components of these cascades. researchgate.netlibretexts.orgresearchgate.net These interactions may not be direct receptor binding in the classical sense but could involve the inhibition of key enzymes within these pathways. Enzyme inhibition is a common mechanism for drug action, where a molecule binds to an enzyme and decreases its activity. libretexts.orgmit.edubu.edu This can occur through competitive inhibition (where the inhibitor binds to the active site) or non-competitive inhibition (where it binds to an allosteric site). libretexts.orgmit.edubu.edu

The effects of this compound on pro-inflammatory cytokine production and apoptosis signaling suggest it may act as an inhibitor of kinases (e.g., Akt, IKK) or other enzymes that are critical for these processes. For example, by inhibiting the kinase responsible for phosphorylating IκB, this compound could prevent the activation of NF-κB. Similarly, its influence on the Akt/GSK-3β pathway suggests an interaction with one of the upstream or downstream components of this kinase cascade. libretexts.orgresearchgate.net The precise nature of these ligand-target interactions, including binding affinities and kinetics, remains a key area for future investigation.

In Vivo Mechanistic Studies in Animal Models

In vivo studies using animal models have been instrumental in understanding the therapeutic potential and mechanisms of action of this compound in complex physiological systems. Research has primarily focused on its effects in models of acute lung injury and neurodegenerative diseases. researchgate.netdntb.gov.ualibretexts.org

Acute Lung Injury Models (e.g., Lipopolysaccharide-induced ALI)

This compound has demonstrated significant protective effects in mouse models of acute lung injury (ALI) induced by lipopolysaccharide (LPS). researchgate.netdntb.gov.uatcmjc.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to mimic the sepsis-induced ALI seen in humans. elifesciences.org In these models, administration of this compound was shown to ameliorate the key features of ALI, including pulmonary edema, inflammatory cell infiltration, and the production of inflammatory mediators. researchgate.netdntb.gov.ua The compound effectively reduced the lung weight-to-body weight ratio and the total protein content in the bronchoalveolar lavage fluid (BALF), both of which are indicators of pulmonary edema and increased vascular permeability. dntb.gov.ua

Histopathological and Biochemical Markers of Inflammation

Histopathological analysis of lung tissue from LPS-treated mice reveals severe damage, including congested alveolar capillaries, hemorrhage, thickened alveolar walls, and significant infiltration of inflammatory cells. researchgate.netresearchgate.net Treatment with this compound markedly improved these pathological changes, resulting in a lung histology closer to that of normal, untreated animals. researchgate.netresearchgate.net

The anti-inflammatory effects of this compound are further substantiated by the analysis of biochemical markers. In LPS-induced ALI, there is a massive influx of inflammatory cells, particularly neutrophils, into the lungs. tcmjc.com this compound treatment significantly reduced the total cell count as well as the number of neutrophils and macrophages in the BALF of LPS-challenged mice. tcmjc.com This reduction in cellular infiltration is consistent with the observed decrease in myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils and a marker of their presence in tissue.

Furthermore, this compound was found to suppress the inflammatory response by inhibiting the activation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. researchgate.netdntb.gov.ua This inhibition led to a significant reduction in the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the lung tissue. researchgate.netdntb.gov.ua In addition to its anti-inflammatory effects, this compound also mitigated oxidative stress, another critical component of ALI pathogenesis. It achieved this by reducing levels of lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), while simultaneously boosting the levels of endogenous antioxidants such as reduced glutathione (GSH) and superoxide dismutase (SOD). dntb.gov.ua

Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers in LPS-Induced ALI

| Marker Type | Specific Marker | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Inflammatory Cells (in BALF) | Total Cells | Decreased | tcmjc.com |

| Neutrophils | Decreased | tcmjc.com | |

| Macrophages | Decreased | tcmjc.com | |

| Lymphocytes | Decreased | tcmjc.com | |

| Pro-inflammatory Cytokines | TNF-α | Decreased | researchgate.net, dntb.gov.ua |

| IL-1β | Decreased | researchgate.net, dntb.gov.ua | |

| IL-6 | Decreased | researchgate.net, dntb.gov.ua | |

| Oxidative Stress Markers | Malondialdehyde (MDA) | Decreased | dntb.gov.ua |

| 4-Hydroxynonenal (4-HNE) | Decreased | dntb.gov.ua | |

| Antioxidant Enzymes | Glutathione (GSH) | Increased | dntb.gov.ua |

| Superoxide Dismutase (SOD) | Increased | dntb.gov.ua |

Neurodegenerative Disease Models (e.g., Parkinson's Disease models)

The neuroprotective properties of this compound have been investigated in an acute mouse model of Parkinson's disease (PD) induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). sci-hub.selibretexts.org Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. sci-hub.selibretexts.org In these preclinical models, this compound demonstrated a significant ability to protect these neurons from degeneration. sci-hub.selibretexts.org

The mechanism underlying this neuroprotection appears to be the modulation of the Akt/GSK-3β signaling pathway. sci-hub.selibretexts.org In the MPTP-induced PD model, this compound treatment led to an increase in the phosphorylation of both Akt and GSK-3β in the brain tissue. libretexts.org The activation of Akt and subsequent inhibition of GSK-3β is a well-established pro-survival pathway that can protect neurons from apoptotic death. sci-hub.selibretexts.org These findings suggest that this compound is a potent cytoprotective agent for dopaminergic neurons and holds potential as a therapeutic candidate for Parkinson's disease. sci-hub.selibretexts.org

Behavioral Assessments and Neuropathological Correlates

In the MPTP-induced mouse model of Parkinson's disease, the loss of dopaminergic neurons leads to characteristic motor deficits, which can be quantified through various behavioral tests. Treatment with this compound was shown to attenuate these behavioral dysfunctions, indicating a functional improvement that correlates with its neuroprotective effects. libretexts.org

Neuropathological examination of the brain tissue from these models confirmed that this compound treatment mitigated the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), the brain region most affected in Parkinson's disease. sci-hub.selibretexts.org This preservation of neurons is the structural basis for the observed behavioral improvements. The increased phosphorylation of Akt and GSK-3β provides a molecular explanation for the enhanced neuronal survival. sci-hub.selibretexts.org By preventing apoptosis and protecting dopaminergic neurons, this compound addresses both the pathological and functional consequences of neurodegeneration in this animal model.

Molecular Biomarker Analysis (e.g., Protein Phosphorylation, Enzyme Levels)

The biological activity of this compound is intricately linked to its ability to modulate key signaling pathways through the regulation of protein phosphorylation and enzyme levels. Protein phosphorylation, a critical post-translational modification, is controlled by protein kinases and phosphatases and is essential for a multitude of cellular processes, including metabolism, proliferation, and apoptosis. nih.govkuleuven.be Aberrations in phosphorylation are associated with various diseases. nih.govfujifilm.com

Studies have shown that xanthone derivatives, the class of compounds to which this compound belongs, can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways. researchgate.netsci-hub.se The MAPK pathway, in particular, is a crucial signaling route involved in immune-mediated inflammatory responses. nih.gov The activation of stress kinases like c-Jun N-terminal kinase (JNK) and p38, which are part of the MAPK family, can be triggered by reactive oxygen species, leading to the expression of pro-inflammatory mediators. nih.gov

In a Parkinson's disease model, this compound pre-treatment was found to increase the ratio of phosphorylated Akt (p-Akt) to total Akt. frontiersin.org Akt, a serine/threonine protein kinase, plays a vital role in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt/PKB) signaling pathway, which is crucial for protecting neurons from oxidative stress. frontiersin.org Activation of this pathway promotes cell survival and protects against apoptosis. frontiersin.org Akt can inactivate glycogen synthase kinase 3β (GSK-3β) through phosphorylation, thereby reducing apoptosis. frontiersin.org this compound was observed to decrease GSK-3β activity in a mouse model of Parkinson's disease. frontiersin.org

Furthermore, xanthones have demonstrated the ability to inhibit various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in inflammation. researchgate.netmdpi.com The inhibition of these enzymes can reduce the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. mdpi.com

The table below summarizes the key molecular biomarkers modulated by this compound and related xanthones.

| Biomarker Category | Specific Biomarker | Observed Effect of this compound/Xanthones | Associated Pathway/Process | Reference(s) |

| Protein Phosphorylation | p-Akt/Akt ratio | Increased | PI3K/Akt/GSK-3β signaling, neuronal survival | frontiersin.org |

| GSK-3β activity | Decreased | PI3K/Akt/GSK-3β signaling, apoptosis | frontiersin.org | |

| Enzyme Levels/Activity | Cyclooxygenase-2 (COX-2) | Inhibition | Inflammation | researchgate.net |

| Lipoxygenases (LOX) | Inhibition | Inflammation | researchgate.net |

Hepatic Damage Models (e.g., Acetaminophen-induced)

This compound has been investigated for its protective effects in preclinical models of liver damage, particularly those induced by acetaminophen (B1664979) (APAP). nih.govresearchgate.net APAP overdose is a common cause of drug-induced liver injury (DILI) and can lead to acute liver failure. frontiersin.org Mouse models are frequently used to study APAP hepatotoxicity as the mechanism of injury is similar to that in humans. xiahepublishing.commdpi.com

The mechanism of APAP-induced liver injury involves the depletion of glutathione and the accumulation of the toxic metabolite N-acetyl-p-benzoquinoneimide (NAPQI), which leads to oxidative stress, cellular damage, and necrosis. frontiersin.org

A study demonstrated that this compound exhibits protective activity against APAP-induced liver damage. nih.govdntb.gov.ua This hepatoprotective effect is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.govdntb.gov.ua Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which play a crucial role in protecting cells from oxidative damage. nih.gov

In studies using acetaminophen-induced liver injury models, the administration of this compound has been shown to improve liver function markers. nih.govdntb.gov.ua These markers are enzymes released into the bloodstream when liver cells are damaged.

Key liver function markers include:

Alanine aminotransferase (ALT)

Aspartate aminotransferase (AST)

Oxidative stress is a key factor in the pathogenesis of various liver diseases, including DILI. wjgnet.com It represents an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these harmful molecules through antioxidant defenses. wjgnet.com

Commonly measured parameters of oxidative stress in preclinical liver injury models include:

Malondialdehyde (MDA): A marker of lipid peroxidation. pps.org.pk

Glutathione (GSH): A major endogenous antioxidant. pps.org.pk

Superoxide dismutase (SOD): An antioxidant enzyme that catalyzes the dismutation of superoxide radicals. isciii.es

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. isciii.es

Glutathione peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides. isciii.es

Studies on hepatoprotective natural compounds often show a reduction in elevated ALT and AST levels and a modulation of oxidative stress markers, such as decreased MDA levels and increased levels or activity of GSH, SOD, and CAT. jfda-online.comfrontiersin.org For instance, in a rat model of fulminant hepatic failure, treatment with glutamine led to significantly lower levels of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, and alterations in the activity of SOD, CAT, and GPx. isciii.es

The table below presents the typical effects of hepatoprotective agents like this compound on liver function and oxidative stress markers in APAP-induced liver damage models.

| Marker Category | Specific Marker | Typical Effect of Hepatoprotective Agent | Implication | Reference(s) |

| Liver Function | Alanine aminotransferase (ALT) | Decreased | Reduced hepatocellular damage | jfda-online.com |

| Aspartate aminotransferase (AST) | Decreased | Reduced hepatocellular damage | jfda-online.com | |

| Oxidative Stress | Malondialdehyde (MDA) | Decreased | Reduced lipid peroxidation | pps.org.pk |

| Glutathione (GSH) | Increased/Restored | Enhanced antioxidant capacity | jfda-online.com | |

| Superoxide dismutase (SOD) | Increased activity | Enhanced antioxidant defense | jfda-online.com | |

| Catalase (CAT) | Increased activity | Enhanced antioxidant defense | jfda-online.com |

Other Preclinical Disease Models (e.g., skin inflammatory models)

Beyond hepatic models, the therapeutic potential of xanthones like this compound has been explored in other preclinical disease settings, such as skin inflammatory models. dntb.gov.ua Skin inflammation is a component of various dermatological conditions, and models such as those induced by oxazolone (B7731731) or MC903 are used to evaluate the efficacy of anti-inflammatory compounds. biocytogen.com

Xanthone derivatives have demonstrated anti-inflammatory properties that could be beneficial in skin diseases. researchgate.net These compounds can inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), which are key mediators in inflammatory skin conditions. researchgate.net The ability of xanthones to reduce oxidative stress also contributes to their anti-inflammatory effects. researchgate.net

Methodologies for In Vivo Study Design and Execution

The preclinical evaluation of natural compounds like this compound in in vivo models requires a structured and methodical approach to ensure the reliability and translatability of the findings. mdpi.comresearchgate.net

A typical workflow for in vivo studies includes:

Model Selection: The choice of animal model is critical and depends on the disease being studied. For instance, BALB/c or ICR mice are often used for APAP-induced hepatotoxicity studies. jfda-online.com For skin inflammation, models like oxazolone-induced atopic dermatitis in C57BL/6 mice are employed. biocytogen.com

Dose-Response Studies: These are conducted to determine the effective concentration range of the compound. cusabio.com

Administration Route: The route of administration (e.g., oral, intraperitoneal) is selected based on the compound's properties and the intended clinical application. nih.gov

Treatment and Observation Period: The duration of treatment and the time points for observation and sample collection are defined in the study protocol. clinicaltrials.gov

Biochemical and Histopathological Analysis: At the end of the study, blood and tissue samples are collected for analysis of biomarkers (e.g., liver enzymes, cytokines) and for histopathological examination to assess tissue damage or therapeutic effects. isciii.esjfda-online.com

Molecular Analysis: Techniques like Western blotting and PCR are used to investigate the compound's effect on specific molecular targets and signaling pathways. frontiersin.orgresearchgate.net

The integration of in vitro and in vivo studies is a common strategy. In vitro assays can provide initial insights into the mechanism of action and help in selecting promising compounds for further in vivo testing. researchgate.net This integrated approach accelerates the discovery and development of new therapeutic agents from natural products. frontiersin.org

Structure Activity Relationship Sar Studies of Tovophyllin a and Its Analogues

Impact of Prenylation and Hydroxylation Patterns on Bioactivity

The bioactivity of xanthones, including Tovophyllin A, is significantly influenced by the presence, number, and position of substituent groups on the core scaffold, particularly prenyl and hydroxyl groups. mdpi.com

Prenylation: The attachment of prenyl groups, which are lipophilic (fat-loving) hydrocarbon chains, can enhance the ability of a molecule to interact with and penetrate biological membranes. researchgate.net This increased lipophilicity is believed to contribute to the bioactivities of many prenylated xanthones. researchgate.net The specific location of these prenyl groups on the xanthone (B1684191) nucleus is critical in defining the molecule's interaction with biological targets.

Hydroxylation: Hydroxyl (-OH) groups are key to the biological activity of many polyphenolic compounds. They can act as hydrogen bond donors and acceptors, enabling specific interactions with amino acid residues in target proteins like enzymes and receptors. researchgate.net The antioxidant properties of many xanthones are also attributed to their hydroxyl groups. The pattern of hydroxylation on the xanthone core affects the molecule's electronic properties and its ability to participate in various biological pathways. mdpi.com For instance, studies on xanthone biosynthesis indicate that hydroxylation is a key step in forming diverse structures. scispace.com

The interplay between prenylation and hydroxylation in this compound is crucial for its biological profile. Altering these patterns can lead to significant changes in activity, a principle that is fundamental to the design of new analogues. mdpi.com

| Functional Group | General Impact on Bioactivity | Mechanism of Influence | Key Positional Importance |

|---|---|---|---|

| Prenyl Groups | Increases lipophilicity, enhances membrane interaction | Improves the ability to cross cell membranes and bind to hydrophobic pockets in proteins. | Varies depending on the specific biological target. |

| Hydroxyl Groups | Crucial for antioxidant activity and specific receptor binding | Acts as hydrogen bond donors/acceptors; can chelate metal ions. | Positions C-1, C-3, C-6, and C-8 are often cited as key for influencing activity. researchgate.net |

Role of the Core Xanthone Skeleton in Biological Effects

The fundamental structure of this compound is the xanthone (9H-xanthen-9-one) nucleus, a tricyclic scaffold composed of two benzene (B151609) rings fused to a central γ-pyrone component. researchgate.net This rigid, planar structure serves as the foundational framework upon which various functional groups are arranged, and it is integral to the molecule's biological effects. oncologyradiotherapy.com

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry provides powerful tools for understanding biological systems at an atomic level. mdpi.com Techniques like molecular docking are used to predict how a ligand, such as this compound, might bind to the active site of a target protein. This helps to rationalize experimental findings and guide the design of future experiments. mdpi.com

In the context of SAR, molecular docking simulations can:

Predict Binding Poses: Determine the most likely orientation and conformation of this compound within a protein's binding pocket.

Estimate Binding Affinity: Calculate a scoring function to estimate the strength of the interaction (binding energy) between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction. nih.gov

Identify Key Interactions: Visualize the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the target protein.

One computational study evaluated the potential of various xanthones from Garcinia mangostana, including this compound, as inhibitors of the Angiotensin-Converting Enzyme 2 (ACE2) and the main protease (Mpro) of SARS-CoV-2. nih.gov In that specific study, this compound did not exhibit as low a binding energy for ACE2 as some other tested xanthones like garcinone B. nih.govresearchgate.net However, such studies are crucial for comparing the potential of different analogues and understanding the structural features that lead to stronger binding. For instance, this compound has been shown to have a protective effect against acetaminophen-induced liver damage by activating the Nrf2 signaling pathway. nih.gov Molecular docking could be employed to investigate the potential interactions between this compound and proteins involved in this pathway, such as Keap1, to elucidate the mechanism of Nrf2 activation at a molecular level.

| Compound | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, nM) |

|---|---|---|

| This compound | -7.6 | 3189.97 |

| Garcinone B | -9.1 | 220.87 |

| α-Mangostin | -8.0 | 1483.11 |

| Remdesivir (Control) | -8.0 | 1445.44 |

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The insights gained from SAR and computational studies provide a rational basis for the design and synthesis of novel analogues of this compound. The goal is to modify the parent structure to create new molecules with improved properties, such as enhanced potency, greater selectivity for a specific target, or better pharmacokinetic profiles. oncodesign-services.com

Strategies for designing new analogues often involve:

Modification of Prenyl Groups: Altering the length, branching, or cyclization of the prenyl side chains to optimize hydrophobic interactions with the target.

Varying Hydroxylation Patterns: Adding, removing, or shifting hydroxyl groups to enhance hydrogen bonding or other specific interactions within the binding site.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties to improve activity or metabolic stability.

Molecular Hybridization: Combining the xanthone scaffold of this compound with other pharmacophores known to possess desirable biological activities. scielo.br

The chemical synthesis of these complex natural products and their analogues is a significant undertaking. For instance, the total synthesis of Tovophyllin B, a closely related compound, has been achieved, demonstrating the feasibility of constructing these intricate structures in the laboratory. Similarly, various synthetic strategies have been developed for creating libraries of novel xanthone derivatives to explore their potential as therapeutic agents, such as α-glucosidase inhibitors or antimicrobial agents. researchgate.netmdpi.com These synthetic efforts, guided by SAR, are essential for transforming a natural product lead into a potential drug candidate. oncodesign-services.com

Advanced Analytical Methodologies for Tovophyllin a Research

Quantitative and Qualitative Analysis Techniques

A suite of analytical methods is employed to isolate, identify, and quantify Tovophyllin A from its natural sources, typically complex mixtures containing numerous other related xanthones.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthones from natural extracts. nih.gov It is extensively used for the separation, identification, and quantification of these compounds. researchgate.net In the context of this compound, which is often found in the pericarp of fruits like Garcinia mangostana, HPLC is crucial for its isolation and purification. doc-developpement-durable.orgnih.gov The process typically involves repeated chromatographic separations to resolve individual compounds from a complex extract. doc-developpement-durable.org

The basic principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation occurs as different components interact differently with the adsorbent, causing them to elute at different times. Reversed-phase columns, such as the C18 column, are commonly used for separating xanthones. oup.comresearchgate.net

When coupled with mass spectrometry (MS), the technique becomes Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful tool that combines the separation power of HPLC with the mass analysis capabilities of MS. researchgate.netwikipedia.org As components elute from the HPLC column, they are ionized and sent to a mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z). thermofisher.com This provides molecular weight information and fragmentation patterns that are invaluable for confirming the identity of known compounds like this compound and elucidating the structure of new ones. wikipedia.org LC-MS is particularly suited for analyzing non-volatile molecules like xanthones, which are not amenable to Gas Chromatography. wikipedia.org

Table 1: Typical HPLC Parameters for Xanthone (B1684191) Analysis This table provides an example of parameters used for the analysis of xanthones, which would be applicable for this compound.

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | uobasrah.edu.iq |

| Mobile Phase | Isocratic or gradient elution with Methanol (B129727)/Acetonitrile and water (often with acidifiers like formic or trifluoroacetic acid) | oup.comresearchgate.net |

| Flow Rate | 1.0 mL/min | oup.comresearchgate.net |

| Detection | UV/PDA Detector (e.g., at 237, 244, or 280 nm) | oup.comuobasrah.edu.iqfilab.fr |

| Temperature | Ambient or controlled (e.g., 25°C) | oup.comfilab.fr |

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines gas chromatography for separating compounds with mass spectrometry for their identification. wikipedia.org This technique is primarily suited for the analysis of volatile and semi-volatile compounds that are thermally stable. filab.frmeasurlabs.com In GC, a sample is vaporized and injected into a column, where components are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. wikipedia.org

While GC-MS is extensively used in analyzing plant extracts for components like essential oils, hydrocarbons, and small organic molecules, its application for large, non-volatile polyphenolic compounds like this compound is limited. filab.frnih.gov The high temperatures used in the GC injection port can cause thermal degradation of such molecules. wikipedia.org For GC-MS analysis of a xanthone to be feasible, a chemical derivatization step would likely be required to convert the non-volatile compound into a more volatile and thermally stable derivative. For this reason, LC-MS is generally the preferred method for the direct analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. hyphadiscovery.commeilerlab.org Techniques such as ¹H-NMR, ¹³C-NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of atoms and their connectivity, allowing researchers to piece together the exact structure of a molecule. hyphadiscovery.com The structures of numerous xanthones, including this compound, have been confirmed through detailed spectroscopic data analysis, primarily relying on NMR. doc-developpement-durable.orgnih.govresearchgate.net

Beyond structural identification, NMR can be used for quantitative analysis in a technique known as quantitative NMR (qNMR). researchgate.net qNMR is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. researchgate.net By comparing the signal integral of the analyte to that of an internal standard of known concentration and purity, the absolute concentration or purity of the analyte can be determined without the need for a specific calibration curve of the target compound itself. researchgate.netresearchgate.net This method is rapid, highly accurate, and can be used for the simultaneous quantification of multiple components in a complex mixture. researchgate.net The qNMR approach has been successfully applied to determine the amount of bioactive xanthones in extracts from Garcinia mangostana, demonstrating its utility for quantifying compounds like this compound in various samples. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to HPLC for the analysis of complex mixtures. akjournals.com It is known for its high separation efficiency, short analysis times, and minimal sample consumption. akjournals.com The separation in CE is performed in a narrow-bore fused-silica capillary under the influence of an electric field. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), can be employed. akjournals.com

CE is particularly well-suited for separating charged or polar compounds and has been successfully used for the analysis of pharmacologically active xanthones from various medicinal plants. akjournals.comtandfonline.comresearchgate.net For instance, studies have shown that structurally similar xanthones can be well separated using MEKC, where a surfactant (micelle) is added to the buffer to enable the separation of neutral compounds based on their partitioning between the micellar and aqueous phases. akjournals.com Given its high resolving power, CE can effectively separate complex mixtures of xanthones found in natural product extracts, making it a valuable tool for the characterization and quality control of samples containing this compound. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) for Purity and Quantification (qNMR)

Method Development and Validation for Research Applications

For the quantitative analysis of this compound in research or for quality control, it is essential to use analytical methods that are not only accurate but also proven to be reliable and robust. This is achieved through a formal process of method development and validation, often following guidelines from the International Conference on Harmonisation (ICH). oup.comuobasrah.edu.iq While specific validation reports for this compound are not prevalent, the methodology is well-established for other xanthones like α-mangostin and rubraxanthone, and the same principles apply. researchgate.net

The development process involves creating a procedure to identify and quantify the analyte, choosing the appropriate technique (commonly HPLC), and optimizing parameters like the column, mobile phase, and detector settings to achieve good separation and sensitivity. oup.comajol.info

Once developed, the method undergoes validation to ensure it is suitable for its intended purpose. nih.gov This involves assessing several key parameters:

Specificity: The ability of the method to accurately measure the analyte of interest without interference from other components like impurities or matrix components. oup.com

Linearity and Range: Demonstrating a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-assay precision): Expresses variations within a laboratory (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. isciii.es

Table 2: Example of HPLC Method Validation Parameters for a Xanthone (Rubraxanthone) This table illustrates the typical results obtained during the validation of an HPLC method for a xanthone, which would be analogous to a validation for this compound.

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 2.5 - 25 µg/mL | |

| Regression Coefficient (r²) | > 0.999 | |

| Accuracy (Average Recovery) | 102.18% | |

| Precision (Intra-day RSD) | ≤ 1.58% | |

| Precision (Inter-day RSD) | ≤ 3.20% | |

| Limit of Detection (LOD) | 0.47 µg/mL | |

| Limit of Quantification (LOQ) | 1.56 µg/mL |

Chemometric Approaches in Spectroscopic Data Analysis (e.g., Principal Component Analysis)

When analyzing complex natural extracts containing this compound, the resulting data, especially from spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy, can be vast and difficult to interpret directly. Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this complex data. mdpi.comjapsonline.com